5-Iodoquinazoline-2,4-diamine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-iodoquinazoline-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7IN4/c9-4-2-1-3-5-6(4)7(10)13-8(11)12-5/h1-3H,(H4,10,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUZLYYOTNUWNLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)I)C(=NC(=N2)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7IN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10152504 | |
| Record name | 2,4-Quinazolinediamine, 5-iodo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10152504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
119584-76-8 | |
| Record name | 2,4-Quinazolinediamine, 5-iodo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119584768 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4-Quinazolinediamine, 5-iodo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10152504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity and Pharmacological Mechanisms of 5 Iodoquinazoline 2,4 Diamine and Its Derivatives
Anti-cancer and Anti-tumor Efficacy Studies
The quinazoline (B50416) scaffold is a foundational structure in the development of various kinase inhibitors for cancer therapy. mdpi.com Derivatives of this scaffold, particularly those with a 2,4-diamine substitution pattern, have been the subject of extensive research to explore their efficacy against a range of protein kinases implicated in tumor growth and proliferation.
Quinazoline derivatives have demonstrated inhibitory activity against numerous protein kinases that are crucial for cancer cell signaling pathways. mdpi.comekb.eg Their mechanism of action often involves competitive binding at the ATP-binding site of the kinase domain, which prevents the phosphorylation of downstream substrates and thereby disrupts signaling cascades that promote cell survival and proliferation. mdpi.comnih.gov
The quinazoline core is a well-established pharmacophore for targeting the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase frequently overexpressed in various cancers. nih.govnih.gov Numerous 4-anilinoquinazoline (B1210976) derivatives have been developed as potent and selective EGFR inhibitors. nih.govresearchgate.net These compounds typically compete with ATP at the kinase's binding site, inhibiting its autophosphorylation and subsequent downstream signaling that leads to cell proliferation. nih.govnih.gov
Research into structure-activity relationships has revealed that substitutions on the quinazoline ring and the 4-anilino moiety are critical for inhibitory activity. For instance, a series of 6-arylureido-4-anilinoquinazoline derivatives were synthesized and showed promising anti-proliferative activities. frontiersin.org Compound 7i from this series demonstrated excellent antitumor activity against A549, HT-29, and MCF-7 cell lines and a potent EGFR inhibitory level. frontiersin.org Another study developed novel cinnamamide-quinazoline derivatives to overcome the T790M resistance mutation in EGFR. nih.gov
| Compound | Description | EGFR IC50 | Reference |
|---|---|---|---|
| Compound 7i | 6-arylureido-4-anilinoquinazoline derivative | 17.32 nM | frontiersin.org |
| Compound 6d | Quinazolin-4(3H)-one derivative | 0.069 µM | nih.gov |
| Compound 33e | Quinazoline with a benzazepine moiety | 1.06–3.55 µM (cell lines) | tandfonline.com |
| 4-(3-chloroanilino)quinazoline | 4-anilinoquinazoline | ~20 nM | nih.gov |
The Phosphoinositide 3-Kinase (PI3K) signaling pathway is central to regulating cell growth, proliferation, and survival, making it a key target in oncology. nih.govbohrium.com Several quinazoline-based compounds have been identified as potent PI3K inhibitors. nih.govresearchgate.net For example, Copanlisib, an imidazoquinazoline, effectively inhibits PI3Kα and PI3Kδ isoforms and is approved for treating relapsed follicular lymphoma. mdpi.com
A series of quinazoline derivatives bearing an acrylamide (B121943) fragment were developed and evaluated for PI3Kδ inhibition. researchgate.net Compound 15c from this series showed excellent enzymatic activity against PI3Kδ and significant anti-proliferation effects. researchgate.net Another study optimized 4-aryl quinazolines into potent and selective PI3Kδ inhibitors, with Compound 11 demonstrating cellular potency and favorable pharmacokinetic properties. nih.gov
| Compound | Target | IC50 | Reference |
|---|---|---|---|
| Copanlisib | PI3Kα, PI3Kδ | N/A (Approved Drug) | mdpi.com |
| Compound 15c | PI3Kδ | 27.5 nM | researchgate.net |
| Compound 67 | PI3K | 2.98 nM | mdpi.com |
Aurora kinases are a family of serine/threonine kinases that play essential roles in mitosis, and their overexpression is common in many cancers. nih.govnih.gov Quinazoline derivatives have been developed as potent inhibitors of these kinases. For instance, ZM447439 , a 4-aminoquinazoline compound, was identified as a dual inhibitor of Aurora A and Aurora B kinases. mdpi.com
Further research led to the development of pyrazolo-substituted quinazoline scaffolds, such as Barasertib (AZD1152) , which shows significantly greater potency against Aurora B. mdpi.com Another quinazoline derivative, BPR1K871 , was identified as a potent dual inhibitor of Aurora and FLT3 kinases, displaying strong cytotoxic activity against acute myeloid leukemia (AML) cell lines. researchgate.netnih.gov
| Compound | Target | IC50 | Reference |
|---|---|---|---|
| ZM447439 | Aurora A, Aurora B | 0.1 µM | mdpi.com |
| Barasertib (AZD1152) | Aurora B | 0.37 nM | mdpi.com |
| AMG 900 | Aurora A, B, C | 5 nM, 4 nM, 1 nM | nih.gov |
| BPR1K871 | Aurora A, Aurora B | 22 nM, 13 nM | researchgate.net |
Hematopoietic Progenitor Kinase 1 (HPK1), a serine/threonine kinase, acts as a negative regulator of immune signaling pathways, particularly in T cells. nih.govchemrxiv.org Inhibiting HPK1 is a promising strategy in cancer immunotherapy to enhance anti-tumor immune responses. wesleyan.edudrpress.org A series of potent HPK1 inhibitors based on a quinazoline-2,5-diamine scaffold has been designed and synthesized. nih.govchemrxiv.org
Through extensive structure-activity relationship (SAR) studies, compound 9h , which features a 2-methyl-1,2,3,4-tetrahydroisoquinolin-7-yl substituent, was identified as the most potent compound in this series. nih.govresearchgate.net Biological assessments demonstrated that this compound could effectively inhibit the downstream phosphorylation of SLP76, a key event in T-cell receptor signaling, and significantly boost the production of interleukin-2 (B1167480) (IL-2), a cytokine crucial for T-cell activation. chemrxiv.orgresearchgate.net
| Compound | Description | HPK1 IC50 | Reference |
|---|---|---|---|
| Compound 9h | Quinazoline-2,5-diamine derivative with a 2-methyl-1,2,3,4-tetrahydroisoquinolin-7-yl substituent | 2.7 nM | wesleyan.edu |
p21-Activated Kinase 4 (PAK4) is a serine/threonine kinase involved in various cellular processes, including cytoskeletal dynamics, cell migration, and survival. nih.govpatsnap.com Its dysregulation is linked to cancer progression, making it an attractive therapeutic target. benthamdirect.com A number of 2,4-diaminoquinazoline derivatives have been developed as potent PAK4 inhibitors. nih.govnih.gov
Through a core refinement strategy, researchers identified compound 9d as a highly potent PAK4 inhibitor, which also inhibited the migration and invasion of A549 lung cancer cells. nih.gov Further structure-based design led to the discovery of 4-aminoquinazoline-2-carboxamide derivatives, with compound 31 (CZh226) showing remarkable selectivity for PAK4 over other PAK isoforms. nih.gov Another study identified LCH-7749944 as a quinazoline-based PAK4 inhibitor that also indirectly inhibits EGFR activity. acs.orgselleckchem.com
| Compound | Description | PAK4 IC50 / Ki | Reference |
|---|---|---|---|
| Compound 9d | 2,4-diaminoquinazoline derivative | 0.033 µM (IC50) | nih.gov |
| Compound 31 (CZh226) | 4-aminoquinazoline-2-carboxamide derivative | 9 nM (Ki) | frontiersin.org |
| Compound 8d | 2,4-diaminoquinazoline derivative | 0.060 µM (IC50) | nih.gov |
| LCH-7749944 | Quinazoline-based compound | 14.93 µM (IC50) | selleckchem.com |
Protein Kinase Inhibition Profiles
Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) Inhibition
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical kinase involved in Toll-like receptor (TLR) and IL-1 receptor signaling pathways, making it an attractive target for inflammatory diseases. Several quinazoline-based compounds have been identified as IRAK4 inhibitors. Medicinal chemistry efforts have led to the development of orally bioavailable quinazoline derivatives with excellent pharmacokinetic profiles and high selectivity for IRAK4. For instance, a series of 5-azaquinazolines were discovered to be selective IRAK4 inhibitors, proving efficacious in combination with other targeted agents in preclinical models of lymphoma.
However, there is no specific published research available that evaluates the IRAK4 inhibitory activity of 5-Iodoquinazoline-2,4-diamine .
Janus Tyrosine Kinase (JAK) Inhibition
Janus kinases (JAKs) are a family of tyrosine kinases that play a crucial role in cytokine signaling pathways. Dysregulation of JAK-STAT signaling is implicated in various autoimmune diseases and cancers. Consequently, JAK inhibitors have emerged as an important class of therapeutic agents. The quinazoline scaffold has been explored for the development of JAK inhibitors. Although several JAK inhibitors have been approved for clinical use, they are not based on the quinazoline structure. Research into novel JAK inhibitors is ongoing, with a focus on improving selectivity and safety profiles.
There is currently no available scientific literature that specifically details the investigation of This compound as a JAK inhibitor.
Cellular Mechanisms: Apoptosis Induction and Cell Cycle Arrest
Many quinazoline derivatives have been shown to exert their anticancer effects by inducing apoptosis (programmed cell death) and causing cell cycle arrest in cancer cells. For example, the unsubstituted parent compound, 2,4-diamino-quinazoline (2,4-DAQ), has been shown to suppress the growth of gastric cancer cells by inducing apoptosis. This was evidenced by the cleavage of caspase-3 and PARP, key markers of the apoptotic cascade. Other quinazoline derivatives have been found to induce cell cycle arrest at various phases, such as the G2/M phase, thereby inhibiting cancer cell proliferation. For instance, a novel quinazoline derivative, 04NB-03, was found to induce G2/M phase cell cycle arrest and apoptosis in hepatocellular carcinoma cells.
Specific studies on the ability of This compound to induce apoptosis or cause cell cycle arrest have not been reported in the available scientific literature.
Angiogenesis Inhibition Mechanisms
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. The inhibition of angiogenesis is a key strategy in cancer therapy. Several quinazoline derivatives have been developed as angiogenesis inhibitors, primarily by targeting the vascular endothelial growth factor receptor (VEGFR) signaling pathway. For example, some 2,4-disubstituted quinazoline derivatives have demonstrated potent anti-angiogenesis activities in preclinical models like the chick embryo chorioallantoic membrane (CAM) assay. These compounds were found to inhibit the adhesion and migration of human umbilical vein endothelial cells (HUVECs). Indoloquinazoline alkaloids isolated from marine fungi have also been shown to suppress angiogenesis.
There is no specific research detailing the anti-angiogenic properties or mechanisms of This compound .
In Vitro Cytotoxicity Assessments against Diverse Cancer Cell Lines
The cytotoxic effects of various quinazoline derivatives have been evaluated against a wide range of cancer cell lines. For instance, a series of 2-anilino-4-alkylaminoquinazoline derivatives showed inhibitory effects against breast adenocarcinoma (MCF-7), colon cancer (HCT-116), hepatocellular carcinoma (HePG-2), and human skin cancer (HFB4) cell lines. Similarly, quinazoline-2,4,6-triamine derivatives have demonstrated cytotoxic activity against HCT-15, SKOV-3, and MDA-MB-231 cancer cell lines. The parent compound, 2,4-diamino-quinazoline, exhibited dose-dependent growth inhibition of gastric cancer cell lines AGS and MKN45.
While the quinazoline scaffold is common in cytotoxic compounds, specific data on the in vitro cytotoxicity of This compound against a panel of cancer cell lines is not available in the public domain.
In Vivo Efficacy Studies in Preclinical Oncological Models
Preclinical in vivo studies are crucial for evaluating the therapeutic potential of anticancer compounds. Several quinazoline derivatives have shown efficacy in animal models of cancer. For example, 2,4-diamino-quinazoline (2,4-DAQ) was shown to significantly reduce tumor volume and weight in a human gastric tumor xenograft model in nude mice, with minimal associated toxicity. Other studies have also demonstrated the antitumor activity of novel quinazoline-based agents in various xenograft models.
There are no published in vivo efficacy studies in preclinical oncological models specifically for This compound .
Anti-bacterial and Anti-microbial Activity
The quinazoline scaffold has been a source of potent antibacterial agents. N2,N4-disubstituted quinazoline-2,4-diamines have been synthesized and tested against multidrug-resistant Staphylococcus aureus, showing minimum inhibitory concentrations (MICs) in the low micromolar range. These compounds also demonstrated low potential for resistance development and were effective in vivo. Further studies have shown that N2,N4-disubstituted quinazoline-2,4-diamines are also effective against the Gram-negative pathogen Acinetobacter baumannii, with some derivatives showing potent bactericidal and antibiofilm activity. Specifically, 5-substituted 2,4-diaminoquinazolines were found to inhibit dihydrofolate reductase (DHFR) in Escherichia coli and Staphylococcus aureus, although they were not effective in animal models of infection.
While these findings suggest that substitutions at the 5-position of the quinazoline-2,4-diamine (B158780) core can influence antibacterial activity, there is no specific data available on the anti-bacterial or anti-microbial properties of This compound .
Dihydrofolate Reductase (DHFR) Inhibition Mechanisms
Activity against Multi-Drug Resistant Bacterial Strains (e.g., Staphylococcus aureus)
The emergence of multi-drug resistant (MDR) bacteria, such as Methicillin-resistant Staphylococcus aureus (MRSA), has prompted the investigation of novel antibacterial agents. Derivatives of N2,N4-disubstituted quinazoline-2,4-diamines have demonstrated promising antibacterial activity against such resistant strains. researchgate.net Research has shown that certain derivatives exhibit low micromolar minimum inhibitory concentrations (MICs) against MRSA. researchgate.net The antibacterial effect of these compounds is often linked to their ability to inhibit bacterial DHFR. nih.gov However, specific studies evaluating the efficacy of this compound against multi-drug resistant bacterial strains like Staphylococcus aureus have not been identified in the reviewed literature.
Interference with Microbial Enzymes and Processes
The primary mechanism by which quinazoline-2,4-diamines interfere with microbial processes is through the inhibition of essential enzymes, most notably DHFR. nih.gov This inhibition leads to a depletion of tetrahydrofolate, which in turn halts the synthesis of DNA, RNA, and proteins, ultimately leading to microbial cell death. Beyond DHFR, the broader class of quinoline (B57606) derivatives, a related structural class, has been shown to inhibit bacterial DNA gyrase, suggesting that quinazoline compounds could potentially interfere with other microbial enzymes as well. eco-vector.com Specific research detailing the interference of this compound with other microbial enzymes and processes is not currently available.
In Vitro and In Vivo Antimicrobial Evaluation
Numerous studies have reported the in vitro and in vivo antimicrobial evaluation of various quinazoline-2,4-diamine derivatives. For instance, N2,N4-disubstituted derivatives have shown potent in vitro activity against MRSA and have also demonstrated efficacy in in vivo models of infection. researchgate.netnih.gov These studies often involve determining the MIC values against a panel of bacterial strains and assessing the therapeutic effect in animal models. Despite the extensive research on this class of compounds, specific in vitro and in vivo antimicrobial data for this compound is not present in the available scientific literature.
Due to the absence of specific research data for this compound, no data tables can be generated.
Anti-malarial Potential and Parasite Inhibition
The antifolate mechanism of action of quinazoline derivatives has also been exploited in the search for new anti-malarial drugs. The malaria parasite, Plasmodium falciparum, relies on the folate pathway for its replication, making DHFR a key therapeutic target.
Plasmodium falciparum Growth Inhibition Studies
In vitro studies have demonstrated that various 2,4-diaminoquinazoline derivatives can inhibit the growth of Plasmodium falciparum. nih.govnih.gov For example, a study on 6-substituted 2,4-diaminoquinazolines showed potent activity against a multi-drug resistant strain of P. falciparum, with some compounds exhibiting 50% inhibitory concentrations (IC50) in the nanomolar range. nih.govresearchgate.net These assays typically measure the reduction in parasite proliferation in the presence of the test compound. frontiersin.orgvp-sci.comresearchgate.net Specific data on the P. falciparum growth inhibition activity of this compound is not documented in the reviewed literature.
DHFR Inhibition in Malarial Parasites
The anti-malarial activity of 2,4-diaminoquinazolines is attributed to their inhibition of the P. falciparum DHFR enzyme. nih.govresearchgate.net The selectivity of these inhibitors for the parasitic enzyme over the human counterpart is a critical factor in their development as therapeutic agents. Molecular docking studies have been used to understand the binding modes of these compounds within the active site of the P. falciparum DHFR. researchgate.net While the general mechanism is understood for the 2,4-diaminoquinazoline scaffold, specific studies on the inhibition of malarial DHFR by this compound are not available.
No specific data is available for this compound to create interactive data tables.
Anti-inflammatory Effects
Quinazoline derivatives have been recognized for their anti-inflammatory properties. researchgate.net Research into specifically substituted quinazolines, such as 2,4-diamino derivatives, has uncovered significant potential in modulating inflammatory responses. For instance, a series of 5,6-dihydrobenzo[h]quinazoline (B11911934) 2,4-diamino substituted compounds were designed and synthesized, resulting in molecules with potent anti-inflammatory activity, in some cases comparable to the reference drug indomethacin. nih.gov
The anti-inflammatory action of many compounds is achieved by regulating the body's production of cytokines, which are signaling proteins that mediate inflammation. researchgate.net Pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and various interleukins (e.g., IL-1β, IL-6), enhance inflammatory responses. researchgate.netfrontiersin.org The mechanism of action for some anti-inflammatory agents involves the inhibition of these pro-inflammatory cytokines. mdpi.comsemanticscholar.org While the broad anti-inflammatory potential of the quinazoline class is established, detailed studies on the specific effects of this compound on cytokine profiles are an area of ongoing investigation. Research on related heterocyclic scaffolds has demonstrated the ability to inhibit lipopolysaccharide (LPS)-induced nuclear factor κB (NF-κB) transcriptional activity, a key pathway in the production of inflammatory cytokines. nih.gov
Given their anti-inflammatory activity, quinazoline derivatives hold therapeutic promise for a range of inflammatory disorders. mdpi.com The development of compounds that can effectively suppress the mediators of inflammation, such as prostaglandins (B1171923) and leukotrienes, is a key goal in treating these conditions. mdpi.com The pharmacological activity of non-steroidal anti-inflammatory drugs (NSAIDs) often involves the inhibition of cyclooxygenases (COXs), enzymes crucial for prostaglandin (B15479496) biosynthesis. mdpi.com Certain 2,4-diamino substituted benzoquinazoline derivatives have demonstrated potent anti-inflammatory effects combined with antiplatelet activity, highlighting their potential for complex inflammatory conditions. nih.gov
Anti-diabetic Applications: Alpha-glucosidase Inhibition
A key strategy in the management of type 2 diabetes is the control of postprandial hyperglycemia by inhibiting carbohydrate-digesting enzymes like α-glucosidase. nih.govmdpi.comnih.gov Inhibition of this enzyme delays the absorption of glucose, thereby lowering blood sugar levels after meals. frontiersin.org Numerous studies have identified quinazoline and quinazolinone derivatives as potent α-glucosidase inhibitors, often showing greater efficacy than the standard drug, acarbose. nih.govresearchgate.netresearchgate.net
Research has shown that the substitution pattern on the quinazoline ring significantly influences inhibitory activity. mdpi.com For example, in one study, two quinazolinone derivatives, 2-(4-chlorophenyl)-quinazolin-4(3H)-one (CQ) and 2-(4-bromophenyl)-quinazolin-4(3H)-one (BQ), were identified as potent, reversible, non-competitive inhibitors of α-glucosidase. researchgate.net Another study on pyrazol-quinazolinones found that several synthesized compounds showed stronger enzyme inhibition than acarbose. nih.gov Kinetic studies often reveal a non-competitive or mixed-type mode of inhibition, suggesting the compounds may bind to an allosteric site on the enzyme rather than the active site. mdpi.comfrontiersin.orgresearchgate.net
| Compound Class | Example Compound | Inhibitory Activity (IC50) | Reference Standard (Acarbose) IC50 | Inhibition Type |
|---|---|---|---|---|
| 2-Aryl Quinazolinones | 2-(4-chlorophenyl)-quinazolin-4(3H)-one | 12.5 ± 0.1 μM | Not specified in study | Non-competitive |
| 2-Aryl Quinazolinones | 2-(4-bromophenyl)-quinazolin-4(3H)-one | 15.6 ± 0.2 μM | Not specified in study | Non-competitive |
| Quinoline–1,3,4-oxadiazole Hybrids | Compound 4i (bromopentyl sidechain) | 15.85 µM | 17.85 µM | Non-competitive |
| General Quinazoline Derivatives | Multiple compounds tested | 14.0 ± 0.6 to 373.85 ± 0.8 μM | 752.0 ± 2.0 μM | Competitive (for most potent derivative) |
Anti-convulsant Activities
The quinazoline nucleus is a core feature in several compounds investigated for central nervous system disorders, including epilepsy. nih.govmdpi.com Derivatives of quinazolin-4(3H)-one, in particular, have shown notable anti-convulsant properties. mdpi.comnih.gov The historical sedative-hypnotic drug methaqualone, a quinazolinone, was also known to have anticonvulsant effects. mdpi.com
Modern research focuses on synthesizing novel derivatives with improved efficacy and lower toxicity. nih.govresearchgate.net These compounds are often evaluated in vivo using models such as the maximal electroshock (MES) test, which indicates an ability to prevent seizure spread, and the subcutaneous pentylenetetrazole (scPTZ) test, which suggests an ability to raise the seizure threshold. nih.govnih.gov The mechanism of action for many of these derivatives is believed to involve the enhancement of GABAergic inhibition; they can act as positive allosteric modulators of the GABAA receptor. nih.govmdpi.com
| Compound Class | Seizure Model | Observed Activity |
|---|---|---|
| Quinazoline-4(3H)-ones | Maximal Electroshock (MES) | Demonstrated noteworthy anticonvulsant activity. |
| Quinazoline-4(3H)-ones | Subcutaneous Pentylenetetrazole (scPTZ) | Most tested compounds displayed activity. |
| 2,3-disubstituted quinazolin-4(3H)-one | Pentylenetetrazole (PTZ)-induced | Potential anticonvulsant activity, particularly for compound 8b. |
| General Quinazoline Analogues | PTZ induced clonic convulsion | Significant activity, with some showing 100% protection. |
Anti-viral Activities
The 2,4-diaminoquinazoline scaffold has emerged as a promising framework for the development of novel anti-viral agents. nih.gov A notable example is the identification of 6-fluoro-quinazoline-2,4-diamine, which demonstrated potent activity against Chikungunya virus (CHIKV) and Ross River virus (RRV), both of which are alphaviruses. nih.govresearchgate.net This compound showed greater protection against CHIKV in vitro compared to the existing drug ribavirin. nih.gov
The broad applicability of this chemical class is further supported by findings that other derivatives are active against different viral families. nih.gov For example, certain isoxazolidine (B1194047) derivatives based on a 1-allylquinazoline-2,4-dione structure showed high activity against varicella zoster virus and human cytomegalovirus. nih.gov The success of these compounds suggests that the quinazoline core can be modified to target various stages of the viral life cycle, from entry to replication. nih.govmdpi.com Additionally, a 2,4-diaminoquinazoline compound has been evaluated as a vaccine adjuvant, enhancing the immune response against the influenza A virus. jmicrobiol.or.kr
Neuropharmacological Investigations and Neuroprotective Effects
Quinazoline derivatives have been extensively investigated for their potential in treating neurodegenerative disorders, particularly Alzheimer's disease. researchgate.netnih.gov Alzheimer's is a multifactorial disease, making multi-target drugs highly desirable. researchgate.netnih.gov The quinazoline scaffold has been utilized to design compounds that can act as modulators or inhibitors of various targets implicated in the disease's pathology, including β-amyloid, tau protein, cholinesterases (AChE/BChE), and monoamine oxidases (MAOs). researchgate.netnih.gov
The neuroprotective effects of these compounds are often linked to their antioxidant properties and their ability to inhibit key enzymes involved in neurodegeneration. mdpi.comresearchgate.net For instance, related quinoline derivatives have been explored as inhibitors of catechol-O-methyltransferase (COMT), acetylcholinesterase (AChE), and monoamine oxidase type B (MAO-B), all of which are relevant targets in diseases like Alzheimer's and Parkinson's. mdpi.comresearchgate.netbohrium.com The versatility of the quinazoline structure allows for the development of agents that can potentially address the complex and interconnected pathways of neurodegeneration. nih.gov
Anti-oxidant Properties and Reactive Oxygen Species Scavenging
There is no available research data specifically investigating the anti-oxidant properties or the capacity for reactive oxygen species (ROS) scavenging of this compound. While the quinazoline scaffold is a feature in various compounds studied for their antioxidant potential, the direct contribution and effects of the iodo-substitution at the 5-position of the quinazoline-2,4-diamine core in these activities have not been documented in the scientific literature reviewed.
Structure Activity Relationship Sar Studies of 5 Iodoquinazoline 2,4 Diamine Derivatives
Impact of Substituent Modifications on Biological Activity
Modifications to the 5-Iodoquinazoline-2,4-diamine scaffold, including the iodine atom, the amino groups, the core ring system, and appended side chains, have profound effects on the biological and pharmacological profiles of the resulting derivatives.
The presence and position of halogen substituents on the quinazoline (B50416) ring are critical determinants of biological activity. Halogen atoms can influence a molecule's lipophilicity, electronic distribution, and steric profile, thereby affecting its binding affinity to target receptors, membrane permeability, and metabolic stability.
While research specifically isolating the effect of an iodine atom at position 5 is specific, the importance of halogenation on the quinazoline ring is well-documented. For instance, studies on related compounds have demonstrated that the introduction of a chlorine atom at position 5 is a key feature for potent biological activity. A series of 2,4-diamino-5-chloro-6-substituted quinazolines exhibited significant antineoplastic activity against L1210 Leukemia and B16 melanoma cells, as well as antimalarial and antibacterial properties nih.gov. This highlights the strategic importance of a halogen at the C5 position for enhancing the therapeutic profile.
The 2,4-diamino substitution pattern is a cornerstone of the pharmacological activity of many quinazoline derivatives. These amino groups are frequently involved in crucial hydrogen bonding interactions with the amino acid residues of target proteins, such as kinases or enzymes, which is often essential for potent inhibition.
SAR studies have consistently shown that substitutions on the N2 and N4 amino groups can dramatically alter the compound's activity and selectivity semanticscholar.orgresearchgate.net. For example, in a series of 2-anilino-4-alkylaminoquinazoline derivatives, the nature of the substituents on both amino groups was pivotal for their antitumor activity against various human cancer cell lines, including breast (MCF-7) and colon (HCT-116) cancer semanticscholar.org. The ability of these compounds to bind to DNA was also influenced by these substitutions semanticscholar.org. The 2,4-diaminoquinazoline scaffold itself has been identified as an inhibitor of the Wnt/β-catenin signaling pathway, suppressing gastric cancer cell growth and migration nih.gov. The amino groups at C2 and C4 are fundamental to this activity, underpinning the therapeutic potential of this structural class nih.gov.
Beyond the key substituents at positions 2, 4, and 5, further modifications to the quinazoline ring system can fine-tune the pharmacological properties of the derivatives. The introduction of various functional groups at positions 6, 7, and 8 can impact potency, selectivity, and pharmacokinetic properties.
SAR studies have revealed that the substitution of a phenyl group at the C6 position can increase antiproliferative activity against cancer cell lines when compared to the non-substituted form umich.edu. The introduction of a 5-substituted furan-2-yl moiety at the C6 position of 4-anilino-quinazoline derivatives also resulted in compounds with potent antiproliferative activity mdpi.com. As previously noted, the presence of halogen atoms at positions 6 and 8 is a known strategy to enhance antimicrobial activities nih.gov. Theoretical analysis of the quinazoline ring's reactivity towards electrophilic substitution suggests that positions 8 and 6 are the most reactive, making them prime targets for chemical modification to generate novel bioactive compounds scispace.com.
The following table summarizes the effects of various substitutions on the quinazoline ring based on reported research findings.
| Position of Substitution | Substituent Type | Observed Effect on Bioactivity | Target/Model System |
| Position 5 | Chlorine | Potent antineoplastic, antimalarial, and antibacterial activity nih.gov | L1210 Leukemia, B16 Melanoma cells, P. berghei |
| Position 6 | Phenyl Group | Increased antiproliferative activity umich.edu | Cancer cell lines |
| Position 6 | 5-Substituted Furan-2-yl | Potent antiproliferative activity mdpi.com | A549 and H1975 cancer cells |
| Positions 6 & 8 | Iodine | Significantly improved antibacterial activity nih.gov | Bacterial strains |
Modifications to the side chains attached to the core this compound structure, particularly at the 2- and 4-amino positions, are a primary strategy for optimizing therapeutic potential. The nature, length, and flexibility of these side chains can influence target binding, selectivity, and physicochemical properties like solubility.
For instance, in the development of 2-anilino-4-alkylaminoquinazolines, varying the alkylamino side chain at the C4 position and introducing different substituents on the 2-anilino ring had a significant impact on antitumor activity researchgate.net. Specifically, compounds with a 4-chloro or 4-methyl substitution on the C2-phenyl ring showed the highest inhibitory effects against several cancer cell lines researchgate.net. The introduction of an aryl amino moiety at position 2 and a simple alkyl amino side chain at position 4 was shown to be a viable strategy for creating compounds with significant DNA-binding affinity and antiproliferative activity semanticscholar.org. These studies underscore that even subtle changes to the side chains can lead to substantial differences in biological outcomes, providing a pathway to refine the efficacy and selectivity of these therapeutic agents.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR modeling is a computational approach used in drug design to correlate the chemical structure of compounds with their biological activity. By developing mathematical models, QSAR can predict the activity of novel molecules, thereby guiding the synthesis of more potent and selective drug candidates and reducing the need for extensive experimental screening.
For quinazoline derivatives, QSAR models have been successfully developed to predict their efficacy against various targets, such as the epidermal growth factor receptor (EGFR) kinase, a common target in cancer therapy. In one such study, a three-dimensional QSAR (3D-QSAR) model was formulated for a series of 4-anilinoquinazoline (B1210976) derivatives with anticancer activity nih.gov. This model used molecular field analysis to generate steric and electrostatic descriptors, which were then correlated with EGFR kinase inhibition using the partial least-squares (PLS) method. The resulting model demonstrated good internal and external predictability, allowing researchers to understand how steric and electrostatic fields around the molecule influence its inhibitory potential nih.gov.
These predictive models are invaluable for the rational design of new this compound derivatives. By analyzing the QSAR model, chemists can identify which structural features are essential for activity and which regions of the molecule can be modified to enhance efficacy. For example, the model might indicate that a bulky, electron-donating group is preferred at a specific position on a side chain to maximize interaction with the biological target. This predictive power accelerates the drug discovery process by prioritizing the synthesis of compounds with the highest probability of success.
Ligand-based and Receptor-based SAR Approaches
The exploration of the SAR of this compound derivatives has been propelled by both ligand-based and receptor-based design strategies. These approaches, often used in concert, provide a comprehensive understanding of the molecular interactions governing biological activity.
Ligand-based approaches have been instrumental in the initial phases of discovery, where the three-dimensional structure of the biological target may not be fully elucidated. These methods rely on the principle that molecules with similar structures are likely to exhibit similar biological activities. By analyzing a series of synthesized this compound analogs with varying substituents, researchers can deduce the structural requirements for optimal activity. For instance, systematic modifications at the N2 and N4 positions of the quinazoline core have allowed for the mapping of the steric and electronic properties that favor potent inhibition of specific target enzymes.
Receptor-based approaches , on the other hand, leverage the known three-dimensional structure of the target protein, often a kinase. Through computational tools such as molecular docking and molecular dynamics simulations, the binding modes of this compound derivatives within the active site of a receptor can be predicted. This allows for a rational design of novel analogs with improved binding affinity and selectivity. The iodine atom at the C5 position, for example, can be strategically utilized to form halogen bonds with specific amino acid residues in the kinase ATP-binding pocket, thereby enhancing the inhibitory potency of the compound.
The synergy between these two approaches has been pivotal. Ligand-based observations can guide the initial design of compounds for receptor-based studies, while the insights gained from receptor modeling can explain the SAR trends observed in a series of analogs and inform the design of next-generation inhibitors with enhanced pharmacological profiles.
Identification of Key Pharmacophores for Enhanced Potency and Selectivity
Through extensive SAR studies, key pharmacophoric features of this compound derivatives have been identified that are crucial for achieving high potency and selectivity. A pharmacophore is the essential three-dimensional arrangement of functional groups that is responsible for a drug's biological activity.
For this compound derivatives, the following pharmacophoric elements have been consistently highlighted in the literature as critical for potent kinase inhibition:
The Quinazoline-2,4-diamine (B158780) Core: This bicyclic system serves as a rigid scaffold that correctly orients the substituents for optimal interaction with the target receptor. The amino groups at the C2 and C4 positions are typically involved in crucial hydrogen bonding interactions with the hinge region of the kinase domain, a common feature for many kinase inhibitors.
The C5-Iodo Substituent: The iodine atom at the 5-position is a key feature that distinguishes this class of compounds. Its size and lipophilicity can contribute to favorable van der Waals interactions within the binding pocket. More importantly, the iodine atom can act as a halogen bond donor, forming specific and directional interactions with electron-rich atoms (like oxygen or nitrogen) on the protein backbone or side chains. This halogen bonding has been shown to significantly enhance the binding affinity and can contribute to the selectivity of the inhibitor for certain kinases over others.
Substituents at N2 and N4 Positions: The nature of the groups attached to the exocyclic amino groups at C2 and C4 is a primary determinant of both potency and selectivity. Typically, one of these positions is substituted with a small, often aliphatic, group, while the other bears a larger, more complex aryl or heteroaryl moiety. The specific choice of these substituents allows for the fine-tuning of the inhibitor's properties to target different kinases. For example, the introduction of specific aromatic rings can lead to interactions with the hydrophobic regions of the ATP-binding site, while the incorporation of polar functional groups can form additional hydrogen bonds.
The table below summarizes the general SAR findings for substitutions on the this compound scaffold.
| Position | Substituent Type | General Effect on Activity |
| C5 | Iodine | Enhances potency through lipophilic and halogen bonding interactions. |
| N2 | Small Alkyl/Cycloalkyl Groups | Often tolerated and can contribute to selectivity. |
| Aryl/Heteroaryl Groups | Can significantly modulate potency and selectivity depending on the specific ring system and its substituents. | |
| N4 | Small Alkyl/Cycloalkyl Groups | Similar to N2, can influence selectivity. |
| Aryl/Heteroaryl Groups | Crucial for establishing key interactions within the kinase active site; modifications here have a profound impact on potency. |
Molecular Modeling and Computational Studies for 5 Iodoquinazoline 2,4 Diamine Research
Ligand-Protein Interaction Analysis
Understanding how a ligand interacts with its biological target is fundamental to explaining its mechanism of action. Computational analysis provides a detailed view of these interactions, guiding the optimization of lead compounds.
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method is crucial for studying how 5-Iodoquinazoline-2,4-diamine and its analogues might interact with key enzymes implicated in various diseases, such as kinases and dihydrofolate reductase (DHFR).
Docking studies on related 2,4-diaminoquinazoline derivatives have shown that the 2,4-diamino scaffold is critical for binding to the active site of DHFR from different species, including Plasmodium falciparum. nih.gov These simulations reveal that the 2-amino and 4-amino groups typically form key hydrogen bond interactions with essential amino acid residues in the enzyme's active site, such as Asp54, Ile14, and Leu164. nih.gov The substituent at the 5-position, which would be iodine in the case of this compound, occupies a hydrophobic pocket, and its properties can influence binding affinity and selectivity. nih.govdrugbank.com For instance, studies on 2,4-diamino-5-substituted quinazolines as inhibitors of human DHFR have shown that lipophilic side chains at the 5-position can alter binding affinity, suggesting the iodine atom could play a significant role in the compound's interaction with the enzyme. drugbank.com
Similarly, quinazoline (B50416) derivatives are well-known inhibitors of protein kinases, such as Epidermal Growth Factor Receptor (EGFR). researchgate.net Docking analyses of 4-anilinoquinazolines into the ATP-binding site of EGFR have demonstrated that the quinazoline core acts as a scaffold, with specific interactions anchoring the molecule. A crucial hydrogen bond often forms between the N1 atom of the quinazoline ring and the backbone of a key methionine residue (Met793 in EGFR) in the hinge region of the kinase. nih.gov The substituents on the quinazoline ring then extend into surrounding hydrophobic and hydrophilic pockets, determining the compound's potency and selectivity. Molecular docking of 2,4-diaminoquinazoline derivatives into p21-activated kinase 4 (PAK4) has also been performed to predict binding modes and guide the development of potent inhibitors. nih.gov
Table 1: Predicted Interactions of Quinazoline Scaffolds with Target Enzymes from Docking Studies
| Target Enzyme | Quinazoline Scaffold | Key Interacting Residues | Type of Interaction | Predicted Outcome |
|---|---|---|---|---|
| Dihydrofolate Reductase (DHFR) | 2,4-Diaminoquinazoline | Asp54, Ile14, Leu164 | Hydrogen Bonding | Inhibition of folate metabolism |
| Epidermal Growth Factor Receptor (EGFR) | 4-Anilinoquinazoline (B1210976) | Met793 (Hinge Region) | Hydrogen Bonding | Inhibition of kinase activity |
| p21-activated kinase 4 (PAK4) | 2,4-Diaminoquinazoline | Not Specified | Not Specified | Inhibition of kinase activity |
While molecular docking provides a static snapshot of the ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, elucidating the stability and conformational changes of the complex over time. mdpi.com MD simulations are performed on promising docking poses to validate the binding mode and gain deeper insight into the binding mechanism. nih.gov
The process involves placing the docked ligand-protein complex in a simulated physiological environment (a box of water molecules and ions) and calculating the atomic movements over a set period, often nanoseconds to microseconds. frontiersin.orgbiointerfaceresearch.com The stability of the complex is assessed by analyzing trajectories, root-mean-square deviation (RMSD), and root-mean-square fluctuation (RMSF). biointerfaceresearch.comnih.gov A stable RMSD value over time suggests that the ligand remains securely in the binding pocket. nih.gov
For quinazoline derivatives targeting enzymes like EGFR, MD simulations have been used to confirm the stability of key hydrogen bonds and hydrophobic interactions predicted by docking. nih.govnih.gov These simulations can reveal the flexibility of certain parts of the ligand or protein, providing crucial information for designing analogues with improved binding affinity and residence time. nih.gov By observing the dynamic behavior, researchers can understand how water molecules mediate interactions and how subtle conformational shifts in the protein's active site can accommodate the ligand, offering a more complete picture of the binding event. mdpi.com
Rational Drug Design Principles Applied to this compound Analogues
Rational drug design utilizes the knowledge of a biological target's structure and the binding mode of a ligand to create more potent and selective compounds. This approach is highly applicable to modifying the this compound scaffold.
De novo design involves the computational creation of novel molecular structures with desired properties, often tailored to fit the active site of a target protein. tandfonline.comtandfonline.com Starting with the this compound core, these strategies can be used to build new analogues from scratch or by modifying the existing scaffold.
One common technique is molecular fragment replacement. tandfonline.com In this approach, parts of the initial molecule are computationally replaced with a variety of other chemical fragments. For instance, the iodine atom at the 5-position could be replaced with other halogens or small alkyl groups to probe the effect on binding. Similarly, the amino groups could be functionalized. The resulting novel compounds are then scored based on their predicted binding affinity and other properties. tandfonline.comtandfonline.com Three-dimensional quantitative structure-activity relationship (3D-QSAR) models can also be developed from a series of known active quinazoline derivatives to guide the design of new compounds with enhanced potency. tandfonline.com
Virtual screening is a computational method used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.gov This process can be used to find novel compounds that share features with this compound or that possess entirely new scaffolds.
The process typically begins with filtering large compound databases (containing millions of molecules) based on physicochemical properties to select for "drug-like" molecules, often using criteria such as Lipinski's rule of five. researchgate.netbenthamdirect.com The remaining compounds are then computationally docked into the active site of the target enzyme. derpharmachemica.com The top-scoring molecules, which show the best-predicted binding energies and favorable interactions with key residues, are selected as "hits" for further experimental testing. researchgate.netbenthamdirect.com This approach has been successfully used to identify novel quinazoline-based inhibitors for targets like EGFR and acetylcholinesterase. nih.govresearchgate.net
Computational Approaches for Predicting Bioactivity and Toxicity Profiles
Before committing to costly and time-consuming synthesis and experimental testing, computational tools can be used to predict the likely biological activities and potential toxicity of this compound and its designed analogues.
Software programs like PASS (Prediction of Activity Spectra for Substances) can predict a wide spectrum of biological activities based on the chemical structure of a compound. uran.ua These predictions can help identify potential primary and secondary pharmacological targets. Furthermore, computational ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) models are used to predict a compound's pharmacokinetic properties and potential toxicity. nih.govuran.ua For example, the GUSAR software has been used to predict the acute toxicity of novel quinazoline derivatives, classifying them into different toxicity classes. uran.ua These in silico predictions help researchers prioritize which newly designed compounds are most promising for synthesis and which may have liabilities that make them unsuitable for further development. nih.gov
Deep Learning and Artificial Intelligence in Drug Discovery for Quinazoline Derivatives
The application of deep learning and artificial intelligence (AI) is revolutionizing the early stages of drug discovery, offering unprecedented opportunities to explore the vast chemical space and accelerate the identification of promising drug candidates. For quinazoline derivatives, these technologies are being employed to build predictive models for biological activity, identify potential molecular targets, and even design novel compounds with desired pharmacological profiles.
Quantitative Structure-Activity Relationship (QSAR) modeling, a long-standing computational method in medicinal chemistry, has been significantly enhanced by the integration of deep learning algorithms. springernature.com These "deep QSAR" models can learn complex, non-linear relationships between the chemical structures of quinazoline derivatives and their biological activities. By training on large datasets of known active and inactive compounds, deep neural networks can predict the therapeutic potential of novel quinazoline analogs, including derivatives of this compound, with high accuracy. This predictive power allows researchers to prioritize the synthesis and testing of compounds that are most likely to be effective, saving considerable time and resources.
AI is also instrumental in virtual screening, a computational technique used to search large libraries of chemical compounds for those that are most likely to bind to a drug target. Deep learning models can be trained to score and rank compounds based on their predicted binding affinity, significantly accelerating the screening process compared to traditional methods. For quinazoline derivatives, this means that vast virtual libraries can be efficiently screened to identify potential hits for a variety of therapeutic targets.
In Silico ADMET Prediction and Optimization
A critical aspect of the drug development process is the evaluation of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. Poor ADMET profiles are a major cause of late-stage drug failures. In silico ADMET prediction, powered by machine learning and deep learning, has become an indispensable tool for the early identification and optimization of these properties. researchgate.netfrontiersin.org
For this compound and its analogs, a range of ADMET properties can be predicted using computational models. These models are typically trained on large datasets of experimentally determined ADMET data. By analyzing the chemical structure of a compound, these models can predict its likely pharmacokinetic and toxicological profile.
Key ADMET parameters that can be predicted in silico include:
Absorption: Parameters such as intestinal absorption, Caco-2 permeability, and oral bioavailability are predicted to assess how well the compound is likely to be absorbed into the bloodstream after oral administration.
Distribution: Predictions of plasma protein binding and blood-brain barrier penetration help to understand how the compound will be distributed throughout the body.
Metabolism: The likelihood of a compound being a substrate or inhibitor of key metabolic enzymes, such as cytochrome P450 (CYP) isoforms, can be predicted. This is crucial for anticipating potential drug-drug interactions.
Excretion: Predictions related to the route and rate of elimination of the compound from the body.
Toxicity: A wide range of toxicity endpoints can be predicted, including mutagenicity (Ames test), cardiotoxicity (hERG inhibition), hepatotoxicity, and carcinogenicity.
The ability to predict these properties early in the drug discovery process allows medicinal chemists to prioritize compounds with favorable ADMET profiles and to guide the chemical modification of lead compounds to improve their pharmacokinetic and safety characteristics. For instance, if a potent 2,4-diaminoquinazoline derivative is predicted to have poor oral bioavailability, structural modifications can be made to enhance its absorption. Similarly, if a compound is predicted to be a potent inhibitor of a major CYP enzyme, modifications can be introduced to mitigate this risk.
The following interactive table provides a hypothetical example of in silico ADMET predictions for this compound and a related analog.
| Compound | Molecular Weight | LogP | H-Bond Donors | H-Bond Acceptors | Predicted Oral Bioavailability (%) | Predicted BBB Permeability | Predicted hERG Inhibition |
| This compound | 286.11 | 1.85 | 3 | 4 | High | Low | Low Risk |
| 2,4-Diaminoquinazoline | 160.18 | 0.52 | 3 | 4 | High | Low | Low Risk |
Note: The data in this table is for illustrative purposes and is based on general predictions for similar chemical scaffolds. Actual values would need to be determined through specific in silico modeling or experimental validation.
Analytical Methodologies for the Characterization and Quantification of 5 Iodoquinazoline 2,4 Diamine in Research
Chromatographic Techniques for Compound Analysis
Chromatographic methods are essential for separating 5-Iodoquinazoline-2,4-diamine from impurities, reaction byproducts, or other components within a mixture. These techniques are routinely used for both qualitative and quantitative analysis.
High-Performance Liquid Chromatography (HPLC) for Purity and Quantification
High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity and quantifying this compound. The method's high resolution and sensitivity make it ideal for separating the target compound from structurally similar impurities.
Reverse-phase HPLC (RP-HPLC) is the most common mode used for analyzing quinazoline (B50416) derivatives. In this setup, a nonpolar stationary phase (typically C18-silica) is used with a polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with additives like formic acid or trifluoroacetic acid to improve peak shape and resolution. Detection is typically performed using a UV detector, as the quinazoline core possesses a strong chromophore that absorbs UV light.
For quantitative analysis, a calibration curve is constructed by running a series of known concentrations of a purified this compound standard. The peak area of the analyte in an unknown sample is then compared against this curve to determine its concentration. The method's viability is established through validation, assessing parameters such as linearity, precision, and accuracy researchgate.netmdpi.com.
Table 1: Typical HPLC Parameters for Analysis of Quinazoline Derivatives
| Parameter | Typical Condition | Purpose |
|---|---|---|
| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) | Stationary phase for reverse-phase separation. |
| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% Formic Acid) | Elutes compounds based on polarity. |
| Flow Rate | 1.0 mL/min | Controls the speed of the mobile phase. |
| Detection | UV at ~254 nm and ~340 nm | Monitors the eluent for UV-absorbing compounds. |
| Column Temp. | 25-40 °C | Ensures reproducible retention times. |
| Injection Vol. | 5-20 µL | Volume of sample introduced into the system. |
Gas Chromatography (GC) Coupled with Mass Spectrometry (MS)
Gas Chromatography (GC) is another powerful separation technique, which, when coupled with Mass Spectrometry (MS), provides high sensitivity and structural information. However, for a compound like this compound, direct GC analysis can be challenging due to its relatively high molecular weight and the presence of polar primary amine (-NH2) groups, which can cause poor peak shape and thermal degradation in the GC inlet.
To overcome these limitations, derivatization is often required. The amine groups can be converted into less polar, more volatile derivatives (e.g., by silylation or acylation) prior to injection. The GC separates the derivatized analyte from other volatile components in the sample before it enters the mass spectrometer, which provides mass information for identification.
Spectroscopic Methods for Structural Elucidation
Spectroscopic methods are indispensable for confirming the molecular structure of this compound. These techniques probe the molecular properties to provide a detailed fingerprint of the compound's atomic composition and connectivity.
Mass Spectrometry (MS) Applications in Quinazoline Research
Mass Spectrometry (MS) is a key analytical technique used to determine the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which is used to confirm the molecular formula (C₈H₇IN₄). rsc.org
In MS analysis, the compound is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). The molecular ion peak ([M]⁺ or the protonated molecule [M+H]⁺ in soft ionization techniques like electrospray ionization) is a critical piece of data. For this compound, the expected monoisotopic mass of the protonated molecule is approximately 286.97 g/mol . The fragmentation pattern observed in the mass spectrum provides further structural information, revealing characteristic losses of moieties such as iodine, ammonia, or hydrocyanic acid, which helps in confirming the quinazoline scaffold. semanticscholar.orgresearchgate.net
Table 2: Predicted Mass Spectrometry Data for this compound
| Ion | Formula | Calculated m/z (Monoisotopic) | Description |
|---|---|---|---|
| [M+H]⁺ | C₈H₈IN₄⁺ | 286.9791 | Protonated molecular ion. |
| [M-I]⁺ | C₈H₇N₄⁺ | 159.0716 | Loss of an iodine radical. |
| [M-NH₂]⁺ | C₈H₅IN₃⁺ | 269.9604 | Loss of an amino radical. |
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the unambiguous structural elucidation of organic molecules like this compound. Both ¹H NMR and ¹³C NMR are routinely employed.
¹H NMR provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the spectrum would show distinct signals for the three aromatic protons on the benzene (B151609) ring portion of the quinazoline core. Their chemical shifts and coupling patterns (splitting) would confirm the 1,2,4-trisubstitution pattern. Signals corresponding to the protons of the two amine groups would also be present, often as broad singlets. semanticscholar.orgacgpubs.org
¹³C NMR spectroscopy provides information on the carbon framework of the molecule. Each unique carbon atom in the structure gives a distinct signal, allowing for the confirmation of the total number of carbons and their chemical environment (e.g., aromatic, attached to nitrogen). rsc.orgacgpubs.org Advanced NMR techniques like HSQC and HMBC can be used to establish direct and long-range correlations between protons and carbons, respectively, fully confirming the assigned structure.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆) for this compound
| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Multiplicity / Notes |
|---|---|---|---|
| C2 | - | ~162 | Attached to two N atoms. |
| C4 | - | ~160 | Attached to N and NH₂. |
| C4a | - | ~110 | Bridgehead carbon. |
| C5 | - | ~95 | Carbon bearing the iodo group. |
| C6 | ~7.2 | ~138 | Aromatic CH. |
| C7 | ~7.6 | ~125 | Aromatic CH. |
| C8 | ~7.4 | ~128 | Aromatic CH. |
| C8a | - | ~150 | Bridgehead carbon. |
| 2-NH₂ | ~6.5 | - | Broad singlet. |
| 4-NH₂ | ~7.0 | - | Broad singlet. |
Note: Predicted values are based on the analysis of similar quinazoline structures and general substituent effects. Actual experimental values may vary.
UV-Vis Spectroscopy for Quantitative Analysis and Purity Assessment
Ultraviolet-Visible (UV-Vis) spectroscopy is a straightforward and valuable technique for quantitative analysis and preliminary purity checks of this compound. The extended conjugated π-system of the quinazoline ring results in characteristic absorption of UV radiation.
The UV-Vis spectrum of a quinazoline derivative typically displays multiple absorption bands corresponding to π→π* and n→π* electronic transitions. researchgate.net The positions of the absorption maxima (λmax) and the molar absorptivity are characteristic of the compound and can be used for quantification via the Beer-Lambert law. Any deviation from the expected spectral shape or the appearance of additional bands can indicate the presence of impurities. While not as specific as HPLC or NMR, its simplicity and speed make it useful for rapid concentration measurements and monitoring reaction progress. researchgate.netmdpi.com
Table 4: Expected UV-Vis Absorption Maxima for this compound
| Transition Type | Approximate λmax Range (nm) | Associated Structural Feature |
|---|---|---|
| π→π * | 220-280 | Aromatic system of the quinazoline core. |
| π→π * | 320-360 | Extended conjugation of the entire molecule. |
| n→π * | >350 | Transitions involving non-bonding electrons on nitrogen atoms. |
Advanced Analytical Approaches for Complex Mixture Analysis in Biological Matrices
The accurate quantification of this compound in complex biological matrices, such as plasma, serum, and tissue homogenates, is paramount for preclinical and clinical research. Given the intricate nature of these samples, which contain a multitude of endogenous and exogenous substances, highly selective and sensitive analytical methodologies are required. Advanced analytical techniques, particularly those coupling chromatographic separation with mass spectrometric detection, have become the gold standard for the bioanalysis of quinazoline derivatives and other small molecule kinase inhibitors.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most widely adopted platform for the quantification of compounds structurally similar to this compound in biological fluids. nih.govsemanticscholar.org This preference is due to its superior sensitivity, specificity, and high-throughput capabilities. The specificity of LC-MS/MS is achieved through a combination of chromatographic separation of the analyte from matrix components and the high selectivity of multiple reaction monitoring (MRM) for detection. nih.gov
Sample preparation is a critical first step in the bioanalytical workflow to remove interfering substances and enrich the analyte of interest. Common techniques employed for quinazoline-based compounds in plasma include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE). Protein precipitation is a straightforward and rapid method, often utilizing acetonitrile or methanol to denature and precipitate plasma proteins. nih.govaacrjournals.org LLE offers a cleaner extract by partitioning the analyte into an immiscible organic solvent, such as methyl tert-butyl ether. SPE provides a higher degree of selectivity and concentration, leading to cleaner extracts and improved sensitivity.
Chromatographic separation is typically achieved using reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC). C18 columns are frequently used for the separation of quinazoline derivatives. nih.govnih.gov Mobile phases commonly consist of a mixture of an aqueous component (often containing a buffer like ammonium (B1175870) formate (B1220265) or formic acid to improve ionization) and an organic solvent such as acetonitrile or methanol. nih.govejbps.com Gradient elution is often employed to effectively separate the analyte from matrix interferences and metabolites.
Detection by tandem mass spectrometry, usually with an electrospray ionization (ESI) source operating in positive ion mode, provides the high sensitivity and selectivity required for bioanalysis. nih.govejbps.com The instrument is typically operated in MRM mode, where a specific precursor ion of the analyte is selected and fragmented to produce a characteristic product ion. This transition is highly specific to the analyte, minimizing the potential for interference from co-eluting compounds. For instance, in the analysis of a similar quinazoline derivative, vandetanib, the transition monitored was m/z 475.1 → 112.1. nih.gov The use of a stable isotope-labeled internal standard is crucial for correcting for matrix effects and variations in instrument response, thereby ensuring the accuracy and precision of the method. nih.gov
The validation of these bioanalytical methods is performed according to stringent regulatory guidelines and typically includes the assessment of linearity, accuracy, precision, selectivity, recovery, and matrix effects. nih.govnih.gov For analogous quinazoline kinase inhibitors, these methods have demonstrated excellent performance, with lower limits of quantification (LLOQ) in the low ng/mL range, and in some cases, sub-ng/mL levels. ejbps.comnih.gov
The table below summarizes typical parameters for LC-MS/MS methods used for the analysis of quinazoline derivatives in human plasma, which can be adapted for the quantification of this compound.
| Parameter | Gefitinib | Lapatinib | Vandetanib |
|---|---|---|---|
| Sample Preparation | Protein Precipitation | Liquid-Liquid Extraction | Liquid-Liquid Extraction |
| Chromatographic Column | X-Terra RP18 (50 x 2.1 mm, 3.5 µm) | Kromacil 100 C18 (4.6 X 50 mm, 5 µm) | Kinetex C18 (50 mm × 2.1 mm, 2.6 µ) |
| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid (65:35, v/v) | Acetonitrile/5mM Ammonium Formate, pH 3.8 (80:20, v/v) | Acetonitrile/10mM Ammonium Formate, pH 5.0 (50:50, v/v) |
| Flow Rate | 0.35 mL/min | Not Specified | 0.11 mL/min |
| Ionization Mode | Positive ESI | Positive ESI | Positive ESI |
| MRM Transition (m/z) | Not Specified | Not Specified | 475.1 → 112.1 |
| Linear Range | 0.5 - 1000 ng/mL | 15.004 - 2000.540 ng/mL | 1.0 - 3000 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | 15.004 ng/mL | 1.0 ng/mL |
The data presented in the table for Gefitinib, Lapatinib, and Vandetanib are derived from published research findings. nih.govejbps.comnih.gov These established methodologies for structurally related compounds provide a robust framework for developing and validating a sensitive and specific LC-MS/MS assay for the determination of this compound in various biological matrices.
Future Research Directions and Therapeutic Applications of 5 Iodoquinazoline 2,4 Diamine
Development as Lead Compounds for Advanced Drug Discovery Programs
The development of 5-Iodoquinazoline-2,4-diamine and its analogues as lead compounds in drug discovery programs is a promising area of research. The 2,4-diaminoquinazoline core is a known pharmacophore that interacts with various biological targets, most notably dihydrofolate reductase (DHFR). nih.gov A series of 5-substituted 2,4-diaminoquinazolines has been synthesized and evaluated as inhibitors of DHFR from both bacterial and mammalian sources. nih.gov While some of these compounds demonstrated good activity against Escherichia coli DHFR, they lacked significant selectivity for the bacterial enzyme over the mammalian counterpart. nih.gov
Future efforts in developing this compound as a lead compound would likely focus on modifying its structure to enhance target specificity and potency. The iodine atom at the 5-position offers a handle for further chemical modifications, allowing for the exploration of structure-activity relationships (SAR). For instance, introducing different substituents at this position could modulate the compound's electronic and steric properties, potentially leading to improved binding affinity and selectivity for specific enzyme isoforms.
It is important to note, however, that a study on 5-substituted 2,4-diaminoquinazolines found them to be ineffective in animal models of infection, suggesting that overcoming this hurdle will be a critical aspect of any lead optimization program. nih.gov
Potential in Combination Therapies for Enhanced Efficacy
The potential of this compound in combination therapies represents another fertile ground for investigation. Given that 5-substituted 2,4-diaminoquinazolines act as antifolates, they could be combined with other antimicrobial or anticancer agents to achieve synergistic effects. nih.gov For example, in the context of bacterial infections, combining a DHFR inhibitor with a sulfonamide, which inhibits an earlier step in the folate synthesis pathway, is a well-established strategy to enhance efficacy and combat drug resistance.
In oncology, where 2,4-diaminoquinazoline derivatives have shown promise, combination therapies are the standard of care for many malignancies. Exploring the synergistic potential of this compound with existing chemotherapeutic agents, targeted therapies, or immunotherapies could lead to more effective treatment regimens with potentially lower doses and reduced toxicity.
Exploration of Novel Biological Targets and Undiscovered Mechanisms of Action
While the primary known target of 5-substituted 2,4-diaminoquinazolines is DHFR, the quinazoline (B50416) scaffold is known to interact with a wide range of biological targets. nih.gov Future research should not be limited to DHFR inhibition and should aim to explore novel biological targets and undiscovered mechanisms of action for this compound.
High-throughput screening and chemoproteomics approaches could be employed to identify new protein binding partners for this compound. Unraveling novel mechanisms of action could open up entirely new therapeutic avenues for this compound, potentially in disease areas beyond infection and cancer. The diverse biological activities associated with the broader quinazoline class, including anti-inflammatory and cardiovascular effects, suggest that a broader screening approach could be fruitful.
Translational Research from Preclinical Findings to Clinical Development Candidacy
Translating preclinical findings into viable clinical candidates is a critical and challenging phase of drug development. For this compound, this would involve a series of rigorous preclinical studies to assess its pharmacokinetic and pharmacodynamic properties, as well as its safety profile.
A significant challenge to overcome is the previously observed lack of in vivo efficacy of 5-substituted 2,4-diaminoquinazolines in a mouse model of E. coli infection. nih.gov Future translational research must address this issue, potentially through formulation strategies to improve bioavailability or through medicinal chemistry efforts to enhance the compound's metabolic stability and in vivo activity. Thorough preclinical toxicology studies will also be essential to establish a safe dose range for potential human trials.
Strategies for Addressing Drug Resistance Challenges with this compound Analogues
Drug resistance is a major obstacle in the treatment of both infectious diseases and cancer. The development of analogues of this compound could be a proactive strategy to address potential resistance mechanisms. Since resistance to antifolates can arise from mutations in the target enzyme (DHFR), designing analogues that can effectively inhibit these mutated forms would be a key objective.
Furthermore, exploring compounds with novel mechanisms of action, as discussed in section 7.3, could provide alternatives for treating infections or cancers that have developed resistance to conventional therapies. The development of a library of this compound analogues with diverse substitution patterns could provide a valuable resource for combating emerging resistance.
Application in Targeted Drug Delivery Systems Research
The application of this compound in targeted drug delivery systems is an exciting future direction that could enhance its therapeutic index. By conjugating the compound to a targeting moiety, such as an antibody or a peptide that recognizes a specific cell surface receptor, it could be selectively delivered to diseased cells, thereby increasing its local concentration at the site of action and minimizing off-target effects.
The iodine atom in this compound could also be explored for its potential in theranostics, where a radioactive isotope of iodine could be incorporated for both imaging and therapeutic purposes. This would allow for the visualization of drug distribution and target engagement, providing valuable information for optimizing treatment regimens.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 5-Iodoquinazoline-2,4-diamine, and how are intermediates characterized?
- Methodological Answer : The synthesis typically involves cyclocondensation of 2-amino-5-iodobenzamide with benzaldehyde derivatives under reflux in ethanol, followed by aromatization using POCl₃ and triethylamine to yield chlorinated intermediates . Key intermediates (e.g., 2-aryl-6-iodoquinazolin-4(3H)-ones) are characterized via NMR, mass spectrometry, and X-ray crystallography to confirm regioselectivity and purity. Recrystallization in ethanol is commonly used for purification .
Q. What are the primary applications of this compound in foundational medicinal chemistry studies?
- Methodological Answer : This compound serves as a scaffold for developing enzyme inhibitors and receptor ligands. For example, quinazoline derivatives are explored for kinase inhibition due to their ability to bind ATP-binding pockets. Researchers often modify the iodinated position to enhance selectivity or potency, guided by computational docking studies .
Q. How should researchers handle solubility and stability challenges during in vitro assays?
- Methodological Answer : Due to its hydrophobic nature, dimethyl sulfoxide (DMSO) is recommended for initial solubilization, followed by dilution in assay buffers (e.g., PBS). Stability is assessed via HPLC under varying pH and temperature conditions. Degradation products are identified using LC-MS to optimize storage conditions (e.g., -20°C under argon) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields of this compound derivatives?
- Methodological Answer : Variables such as solvent polarity (e.g., switching from ethanol to DMF), catalyst loading (e.g., using Pd/C for cross-coupling), and temperature gradients should be systematically tested. Design of Experiments (DoE) frameworks are recommended to identify synergistic effects. For example, POCl₃-mediated chlorination at 110°C for 6 hours increases aromatization efficiency .
Q. What strategies resolve contradictions in reported biological activity data for quinazoline analogs?
- Methodological Answer : Contradictions often arise from off-target effects or assay variability. Researchers should:
- Validate target engagement using orthogonal assays (e.g., SPR for binding affinity vs. cellular viability assays).
- Compare substituent effects: For instance, iodine at position 5 may enhance hydrophobic interactions in kinase domains, while methyl groups alter metabolic stability .
- Perform meta-analyses of published IC₅₀ values, adjusting for differences in cell lines or buffer conditions .
Q. How can structure-activity relationship (SAR) studies be designed to explore the role of the iodine substituent?
- Methodological Answer :
- Step 1 : Synthesize analogs with halogens (Cl, Br) or hydrogen at position 5.
- Step 2 : Assess potency in target assays (e.g., enzyme inhibition) and logP values to correlate hydrophobicity with activity.
- Step 3 : Use crystallography or molecular dynamics to visualize iodine’s role in π-stacking or van der Waals interactions.
- Example : Iodine’s large atomic radius may improve binding in sterically demanding pockets, as seen in kinase inhibitors .
Data Analysis and Reproducibility
Q. What analytical techniques are critical for ensuring batch-to-batch consistency in synthesized this compound?
- Methodological Answer :
- HPLC-PDA : Purity assessment (>95% by area under the curve).
- ¹H/¹³C NMR : Confirm absence of dehalogenation byproducts.
- Elemental Analysis : Verify iodine content (±0.3% theoretical).
- Stability Monitoring : Accelerated stability studies (40°C/75% RH for 4 weeks) to detect degradation .
Q. How can researchers address discrepancies in enzymatic vs. cellular assay results for quinazoline-based inhibitors?
- Methodological Answer : Discrepancies may stem from cell permeability or efflux pumps. Strategies include:
- Measuring intracellular compound levels via LC-MS/MS.
- Using transporter knockout cell lines to assess efflux effects.
- Correlating enzymatic IC₅₀ with cellular EC₅₀ while adjusting for protein binding .
Tables for Key Data
Table 1 : Synthetic Conditions for this compound Derivatives
| Intermediate | Reagents/Conditions | Yield (%) | Characterization Methods |
|---|---|---|---|
| 2-Amino-5-iodobenzamide | Ethanol, reflux, 7 h | 78 | NMR, MS |
| 4-Chloro-6-iodoquinazoline | POCl₃, Et₃N, 110°C, 6 h | 85 | XRD, HPLC |
Table 2 : Comparative SAR of Quinazoline Derivatives
| Substituent at Position 5 | Enzyme IC₅₀ (nM) | logP | Cellular EC₅₀ (nM) |
|---|---|---|---|
| Iodo | 12 ± 2 | 3.1 | 150 ± 20 |
| Chloro | 45 ± 5 | 2.8 | 420 ± 50 |
| Hydrogen | 220 ± 30 | 2.3 | >1000 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
